molecular formula C13H9BrN4O B10868951 N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide

N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide

Katalognummer: B10868951
Molekulargewicht: 317.14 g/mol
InChI-Schlüssel: LVJAVTWBZKYVDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromoindazole-3-carboxamide , belongs to the imidazole-containing heterocyclic family. Imidazole is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds. In this compound, one nitrogen bears a hydrogen atom, while the other is a pyrrole-type nitrogen. Imidazole plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures .

Vorbereitungsmethoden

Synthesewege: Es gibt mehrere Synthesewege, die zu N-(6-Brom-1H-indazol-3-yl)pyridin-3-carboxamid führen. Ein gängiger Ansatz beinhaltet die Reaktion von 6-Bromindazol mit Pyridin-3-carbonsäure unter geeigneten Bedingungen. Die Bromsubstitution erfolgt an der 6-Position des Indazolrings, wodurch die gewünschte Verbindung entsteht.

Reaktionsbedingungen::
  • Reaktanten: 6-Bromindazol, Pyridin-3-carbonsäure
  • Lösungsmittel: Organische Lösungsmittel (z. B. DMF, DMSO)
  • Katalysator: Saure oder basische Bedingungen
  • Temperatur: Typischerweise bei erhöhten Temperaturen (z. B. Rückfluss)
  • Isolierung: Reinigung durch Säulenchromatographie oder Umkristallisation

Industrielle Produktion:: Obwohl die Methoden für die industrielle Produktion variieren können, lässt sich der oben beschriebene Syntheseweg für die Massenproduktion anpassen. Die Optimierung der Reaktionsbedingungen, Skalierbarkeit und Kosteneffizienz sind dabei entscheidende Faktoren.

Analyse Chemischer Reaktionen

N-(6-Brom-1H-indazol-3-yl)pyridin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen:

    Substitutionsreaktionen: Das Bromatom an der 6-Position kann durch andere funktionelle Gruppen (z. B. Amino-, Hydroxyl- oder Alkylgruppen) substituiert werden.

    Oxidations-/Reduktionsreaktionen: Die Carbonylgruppe im Carboxamid kann oxidiert oder reduziert werden.

    Cyclisierungsreaktionen: Intramolekulare Cyclisierung kann zu Derivaten mit anellierten Ringen führen.

Häufige Reagenzien und Bedingungen hängen von der jeweiligen Transformation ab. Zu den wichtigsten Produkten gehören Derivate mit modifizierten Substituenten oder zusätzlichen Ringen.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Mechanism of Action
N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide has been studied for its ability to inhibit key kinases involved in cancer progression. Research indicates that compounds with indazole scaffolds often exhibit potent antitumor activity by targeting specific kinases such as Polo-like kinase 4 (PLK4) and fibroblast growth factor receptors (FGFRs) .

Case Studies

  • PLK4 Inhibition : A series of indazole derivatives were synthesized, showing significant inhibition of PLK4 with nanomolar IC50 values. For instance, one derivative demonstrated effective inhibition of tumor growth in a mouse model of colon cancer .
  • FGFR Inhibition : Studies have reported that certain derivatives of this compound act as potent FGFR inhibitors. For example, a compound was identified with an IC50 value of 2.9 nM against FGFR1, indicating strong potential for treating cancers driven by FGFR mutations .

Antiviral Properties

Dengue Virus Inhibition
Recent studies have highlighted the antiviral properties of this compound against dengue virus (DENV). This compound has shown efficacy in inhibiting the RNA replication step of the DENV life cycle, with a half-maximal effective concentration (EC50) in the low micromolar range .

Broader Antiviral Activity
In addition to DENV, this compound also exhibits inhibitory effects against other flaviviruses such as West Nile virus and Zika virus. Structure-activity relationship (SAR) studies have elucidated key structural features necessary for its antiviral activity, aiding in the optimization of this compound for enhanced efficacy .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for developing more effective derivatives. Key findings from SAR studies include:

  • Substituents at specific positions on the indazole ring significantly influence biological activity.
  • Modifications to the pyridine moiety can enhance selectivity and potency against targeted kinases .

Data Tables

The following table summarizes key findings related to the anticancer and antiviral activities of this compound derivatives:

CompoundTargetIC50/EC50 (nM/µM)Activity
Compound APLK4<10 nMAntitumor
Compound BFGFR12.9 nMAntitumor
Compound CDENV7.1 µMAntiviral
Compound DZika Virus6.5 µMAntiviral

Wirkmechanismus

The exact mechanism of action remains an active area of research. Potential molecular targets and pathways include protein kinases, DNA-binding proteins, and cellular signaling pathways. Further studies are needed to elucidate its precise mode of action.

Vergleich Mit ähnlichen Verbindungen

N-(6-Brom-1H-indazol-3-yl)pyridin-3-carboxamid zeichnet sich durch seine einzigartige Kombination aus Indazol- und Pyridinmoietäten aus. Zu ähnlichen Verbindungen gehören andere Indazolderivate, wie 6-Chlorindazol-3-carboxamid und 6-Methylindazol-3-carboxamid .

Biologische Aktivität

N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, highlighting research findings, synthesis methods, and structural comparisons with related compounds.

Chemical Structure and Properties

This compound features a unique structure that combines a brominated indazole moiety with a pyridine-3-carboxamide group. Its molecular formula is C13_{13}H9_{9}BrN4_{4}O, and it has a molar mass of approximately 317.14 g/mol. The presence of both the indazole and pyridine functionalities contributes to its diverse chemical reactivity, allowing for various reactions typical of amides, such as hydrolysis and amidation.

Anti-inflammatory Properties

Research indicates that derivatives of indazole, including this compound, exhibit notable anti-inflammatory properties. Specifically, compounds related to this structure have been identified as inhibitors of c-Jun N-terminal kinase (JNK), which plays a critical role in inflammatory processes. This suggests potential therapeutic applications for treating inflammatory diseases.

Kinase Inhibition

The compound has shown promise as a kinase inhibitor. For example, studies on similar indazole derivatives reveal that they can inhibit various kinases involved in signal transduction pathways. This includes potential interactions with enzymes like JNK and other proteins associated with cellular stress responses .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound's structure can enhance its biological activity. For instance, variations in substituents on the indazole ring can significantly affect the inhibitory potency against specific kinases. Compounds with specific functional groups have demonstrated improved efficacy in inhibiting kinases such as Pim-1, Pim-2, and Pim-3 .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their key features and biological activities:

Compound NameMolecular FormulaKey Features
6-Bromo-1H-indazol-3-amineC7_{7}H7_{7}BrN4_{4}Potential kinase inhibitor; contains an amine group
6-Bromo-pyridin-2-carboxylic acidC7_{7}H6_{6}BrNO2_{2}Related carboxylic acid; different functional group
6-Bromo-indazole derivativesVariesBroad range of biological activities; includes various substitutions
1-(6-bromo-1H-indazol-3-yl)-5-oxo-N-(2-pyridin-4-ylethyl)VariesMore complex structure; potential for diverse interactions

These comparisons underscore the unique attributes of this compound and its potential as a lead compound for drug development targeting inflammatory pathways or specific kinases .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of indazole derivatives in various biological assays:

  • Inhibition Studies : Compounds similar to this compound have been evaluated for their inhibitory effects against cancer cell lines. For example, certain derivatives exhibited IC50_{50} values in the low nanomolar range against specific kinases involved in tumor growth .
  • Cellular Impact : In vitro studies have shown that these compounds can induce apoptosis in cancer cells and alter cell cycle progression, indicating their potential as anticancer agents .

Eigenschaften

Molekularformel

C13H9BrN4O

Molekulargewicht

317.14 g/mol

IUPAC-Name

N-(6-bromo-1H-indazol-3-yl)pyridine-3-carboxamide

InChI

InChI=1S/C13H9BrN4O/c14-9-3-4-10-11(6-9)17-18-12(10)16-13(19)8-2-1-5-15-7-8/h1-7H,(H2,16,17,18,19)

InChI-Schlüssel

LVJAVTWBZKYVDN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C(=O)NC2=NNC3=C2C=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.